Spiro(benzothiazole-2(3H),4'-imidazolidine)-2',5'-dione, 3-methyl-1',3'-bis(4-methylphenyl)-
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Overview
Description
Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzothiazole ring fused with an imidazolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- typically involves multi-step organic reactions. Common starting materials include benzothiazole derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve efficient production. Purification techniques like crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. Studies may focus on their mechanism of action, efficacy, and safety in treating various diseases.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism by which Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione
- Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(phenyl)-
- Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-chlorophenyl)-
Uniqueness
The uniqueness of Spiro(benzothiazole-2(3H),4’-imidazolidine)-2’,5’-dione, 3-methyl-1’,3’-bis(4-methylphenyl)- lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject for further research.
Properties
CAS No. |
62689-07-0 |
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Molecular Formula |
C24H21N3O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-methyl-1',3'-bis(4-methylphenyl)spiro[1,3-benzothiazole-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C24H21N3O2S/c1-16-8-12-18(13-9-16)26-22(28)24(25(3)20-6-4-5-7-21(20)30-24)27(23(26)29)19-14-10-17(2)11-15-19/h4-15H,1-3H3 |
InChI Key |
IVOYTQQFWHOQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3(N(C4=CC=CC=C4S3)C)N(C2=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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